6-Chloro-9-(3-C-methyl-beta-D-ribofuranosyl)-9H-purine
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Overview
Description
6-Chloro-9-(3-C-methyl-beta-D-ribofuranosyl)-9H-purine is a synthetic purine nucleoside analog. Compounds of this class are often studied for their potential applications in medicinal chemistry, particularly as antiviral or anticancer agents. The structure of this compound includes a purine base with a chlorine atom at the 6-position and a modified ribofuranosyl sugar moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(3-C-methyl-beta-D-ribofuranosyl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with a purine derivative and a ribofuranosyl precursor.
Chlorination: Introduction of the chlorine atom at the 6-position of the purine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Glycosylation: The ribofuranosyl moiety is attached to the purine base through a glycosylation reaction, often using a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ribofuranosyl moiety.
Reduction: Reduction reactions can occur at the purine ring or the sugar moiety.
Substitution: Nucleophilic substitution reactions can take place at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine group would yield an amino-purine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of 6-Chloro-9-(3-C-methyl-beta-D-ribofuranosyl)-9H-purine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This can result in the disruption of cellular processes in viruses or cancer cells. The compound may target specific enzymes involved in nucleic acid metabolism, such as DNA polymerase or reverse transcriptase.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A simpler analog with a chlorine atom at the 6-position.
9-(Beta-D-ribofuranosyl)purine: A nucleoside analog without the chlorine substitution.
6-Chloro-9-(2-deoxy-beta-D-ribofuranosyl)-9H-purine: A deoxy analog with a similar structure.
Uniqueness
6-Chloro-9-(3-C-methyl-beta-D-ribofuranosyl)-9H-purine is unique due to the presence of the 3-C-methyl group on the ribofuranosyl moiety, which may confer distinct biological properties and enhance its stability or activity compared to other analogs.
Properties
IUPAC Name |
5-(6-chloropurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O4/c1-11(19)5(2-17)20-10(7(11)18)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZZDIVAKKZUKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(C1O)N2C=NC3=C2N=CN=C3Cl)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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